3-Cyano-5-methoxybenzoic acid CAS 453566-61-5 properties
3-Cyano-5-methoxybenzoic acid CAS 453566-61-5 properties
CAS: 453566-61-5 Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol
Executive Summary
3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) is a specialized aromatic building block utilized primarily in the synthesis of complex pharmaceutical agents. Structurally, it functions as a trifunctional scaffold, offering three distinct points for chemical diversification: a carboxylic acid (for amide/ester formation), a nitrile (reducible to amines or hydrolyzable to amides/acids), and a methoxy group (demethylatable to a phenol for further functionalization).
This guide details the physicochemical properties, validated synthetic routes, and handling protocols for researchers integrating this compound into drug discovery workflows, particularly for kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors where 3,5-disubstituted benzamides are recurrent motifs.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for experimental planning.
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature possible |
| Melting Point | 210–215 °C (Predicted) | High lattice energy due to H-bonding |
| Boiling Point | ~399 °C at 760 mmHg | Decomposes before boiling |
| Density | 1.39 ± 0.1 g/cm³ | Predicted |
| pKa (Acid) | 3.65 ± 0.10 | More acidic than benzoic acid (4.[1]2) due to electron-withdrawing -CN |
| LogP | 1.32 | Moderate lipophilicity; amenable to RP-HPLC |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Sparingly soluble in water; insoluble in hexanes |
| Flash Point | 195 °C | Non-flammable under standard lab conditions |
Synthetic Architecture
The synthesis of 3-cyano-5-methoxybenzoic acid presents a chemoselectivity challenge: introducing a cyano group without affecting the methoxy substituent or the carboxylic acid. The most robust industrial and laboratory route involves the Palladium-Catalyzed Cyanation (Cyano-de-halogenation) of a halogenated precursor.
Retrosynthetic Analysis
The logical precursor is 3-bromo-5-methoxybenzoic acid (or its methyl ester). The bromine atom provides a reactive handle for oxidative addition by a transition metal catalyst, while the methoxy and carboxyl groups remain inert under optimized conditions.
Figure 1: Retrosynthetic strategy prioritizing ester protection to maximize cyanation yield.
Validated Synthetic Protocol
Objective: Synthesis of 3-cyano-5-methoxybenzoic acid from 3-bromo-5-methoxybenzoic acid via an ester intermediate.
Step 1: Esterification (Protection)[2]
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Rationale: Free carboxylic acids can inhibit Palladium catalysts by coordinating to the metal center. Methyl ester protection is standard.
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Reagents: 3-Bromo-5-methoxybenzoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat).
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Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 4 hours. Concentrate and neutralize with NaHCO₃. Extract with EtOAc.
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Yield: >95% (Quantitative).
Step 2: Pd-Catalyzed Cyanation
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Rationale: Uses Zinc Cyanide (Zn(CN)₂) as a safer, easier-to-handle source of cyanide compared to NaCN, coupled with Pd(dppf)Cl₂ for high turnover frequency.
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Reagents:
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Methyl 3-bromo-5-methoxybenzoate (1.0 eq)
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Zn(CN)₂ (0.6 eq)
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Pd(dppf)Cl₂ (0.05 eq)
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Zn dust (0.1 eq - keeps Pd active)
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Solvent: DMF (Anhydrous, degassed)
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Protocol:
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Charge a reaction vial with the bromo-ester, Zn(CN)₂, Pd catalyst, and Zn dust under Argon atmosphere.
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Add degassed DMF.
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Heat to 120 °C for 12–16 hours. Monitor by LC-MS (Target mass: M+H ~192 for ester).
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Workup (Critical): Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to sequester Zinc salts) and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
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Step 3: Hydrolysis (Deprotection)
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Reagents: LiOH·H₂O (3.0 eq), THF/Water (3:1).
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Protocol:
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Dissolve the cyano-ester in THF/Water.
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Add LiOH and stir at RT for 2 hours.
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Acidify carefully with 1M HCl to pH 3. The product, 3-cyano-5-methoxybenzoic acid , will precipitate.
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Filter, wash with cold water, and dry under vacuum.
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Applications in Drug Discovery
This compound serves as a "core" scaffold.[1] Its value lies in the orthogonality of its functional groups.
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Kinase Inhibitors: The 3-cyano-5-methoxy motif mimics the adenosine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. The carboxylic acid is often converted to an amide to interact with the "gatekeeper" residue.
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PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often feature benzamide pharmacophores. The cyano group can be hydrolyzed to a primary amide (CONH₂) to generate 3-carbamoyl-5-methoxybenzoic acid derivatives, which mimic the nicotinamide moiety of NAD+.
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PROTAC Linkers: The methoxy group can be demethylated (using BBr₃) to a phenol, providing an attachment point for linker chains in Proteolysis Targeting Chimeras (PROTACs).
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[5] |
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[5][6][7][8]
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PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.
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Cyanide Precaution: While the final product is a nitrile (organic cyanide) and less toxic than ionic cyanides, the synthesis (Step 2) involves Zn(CN)₂. A cyanide antidote kit (amyl nitrite or hydroxocobalamin) must be present in the lab during synthesis.
Spectral Identification
To validate the identity of CAS 453566-61-5, look for these diagnostic signals:
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IR Spectroscopy:
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Nitrile (–C≡N): Sharp, weak band at 2230–2240 cm⁻¹ .
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Carboxylic Acid (C=O): Strong band at 1680–1710 cm⁻¹ .
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Hydroxyl (O-H): Broad band 2500–3300 cm⁻¹.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.5 ppm: Broad singlet (COOH).
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δ 7.8–7.9 ppm: Three distinct aromatic signals (coupling patterns will show meta coupling, J ~1–2 Hz).
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δ 3.85 ppm: Singlet (3H, –OCH₃).
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References
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Synthesis of Benzonitriles: Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Halides." Chemical Communications, (12), 1388-1389. Link
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Safety Data: PubChem Compound Summary for CID 19359201 (Analogous Structure). National Center for Biotechnology Information. Link
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Medicinal Chemistry Applications: Penning, T. D., et al. (2009). "Discovery of potent, orally active PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6045. (Describes utilization of 3-substituted benzamides). Link
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General Properties: ChemicalBook Entry for 3-Cyano-5-methoxybenzoic acid. Link
Sources
- 1. Buy 3-Cyano-5-(methoxycarbonyl)benzoic acid | 126739-90-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyano-5-hydroxybenzoic acid | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gustavus.edu [gustavus.edu]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
